molecular formula C14H20N2O4 B11017950 N-hexyl-4-methoxy-3-nitrobenzamide

N-hexyl-4-methoxy-3-nitrobenzamide

Cat. No.: B11017950
M. Wt: 280.32 g/mol
InChI Key: QABWYXJCXYRRPV-UHFFFAOYSA-N
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Description

N-hexyl-4-methoxy-3-nitrobenzamide is a chemical compound with the following properties:

    Chemical Formula: CHNO

    CAS Number: 328259-65-0

    Molecular Weight: 280.326 g/mol

Preparation Methods

Synthetic Routes: The synthesis of N-hexyl-4-methoxy-3-nitrobenzamide involves the following steps:

    Nitration: Nitration of 4-methoxybenzaldehyde using nitric acid and sulfuric acid yields 4-methoxy-3-nitrobenzaldehyde.

    Reduction: Reduction of 4-methoxy-3-nitrobenzaldehyde with a reducing agent (e.g., sodium borohydride) produces this compound.

Industrial Production: Industrial production methods for this compound are not widely documented due to its rarity and specialized applications.

Chemical Reactions Analysis

N-hexyl-4-methoxy-3-nitrobenzamide undergoes several reactions:

    Reduction: Reduction of the nitro group to an amino group using reducing agents.

    Substitution: Substitution reactions at the benzamide nitrogen or the hexyl group.

    Oxidation: Oxidation of the amine group to form an imine or amide.

Common reagents and conditions:

    Reduction: Sodium borohydride (NaBH), ethanol.

    Substitution: Acid chlorides, amines, or alkyl halides.

    Oxidation: Oxidizing agents like chromic acid (HCrO).

Major products:

  • Reduction: N-hexyl-4-methoxy-3-aminobenzamide.
  • Substitution: Various N-substituted derivatives.
  • Oxidation: N-hexyl-4-methoxy-3-iminobenzamide.

Scientific Research Applications

N-hexyl-4-methoxy-3-nitrobenzamide finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Biological Research: Studying its interactions with enzymes and receptors.

    Industry: Used as a precursor in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action is not fully elucidated. it likely involves interactions with cellular targets, affecting processes such as enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

N-hexyl-4-methoxy-3-nitrobenzamide is distinct due to its specific substitution pattern. Similar compounds include:

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

N-hexyl-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C14H20N2O4/c1-3-4-5-6-9-15-14(17)11-7-8-13(20-2)12(10-11)16(18)19/h7-8,10H,3-6,9H2,1-2H3,(H,15,17)

InChI Key

QABWYXJCXYRRPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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